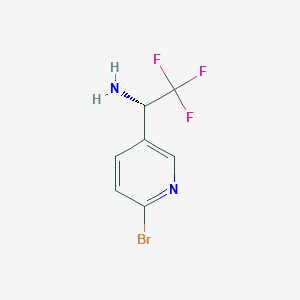
N-(sec-Butyl)-2,3-dimethylcyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-Butyl)-2,3-dimethylcyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with a secondary butyl group and two methyl groups This compound is part of the amine family, which are derivatives of ammonia where one or more hydrogen atoms are replaced by organic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-Butyl)-2,3-dimethylcyclohexan-1-amine typically involves the alkylation of cyclohexanone followed by reductive amination. One common method is as follows:
Alkylation: Cyclohexanone is reacted with sec-butyl bromide in the presence of a strong base such as sodium hydride to form 2,3-dimethylcyclohexanone.
Reductive Amination: The 2,3-dimethylcyclohexanone is then subjected to reductive amination using ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium on carbon (Pd/C) can be used to enhance the efficiency of the reductive amination process.
Análisis De Reacciones Químicas
Types of Reactions
N-(sec-Butyl)-2,3-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced using hydrogen gas in the presence of a metal catalyst to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated amines.
Substitution: Secondary or tertiary amines.
Aplicaciones Científicas De Investigación
N-(sec-Butyl)-2,3-dimethylcyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of N-(sec-Butyl)-2,3-dimethylcyclohexan-1-amine involves its interaction with biological targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. The compound may also interact with cell membrane receptors, modulating signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
N-(sec-Butyl)-2,3-dimethylcyclohexan-1-amine can be compared with other similar compounds such as:
N-(tert-Butyl)-2,3-dimethylcyclohexan-1-amine: The tert-butyl group provides steric hindrance, making it less reactive in certain chemical reactions.
N-(sec-Butyl)-2,3-dimethylcyclohexan-1-ol: The presence of a hydroxyl group instead of an amine group alters its chemical reactivity and solubility.
N-(sec-Butyl)-2,3-dimethylcyclohexan-1-carboxylic acid: The carboxylic acid group introduces acidic properties and different reactivity compared to the amine group.
Propiedades
Fórmula molecular |
C12H25N |
|---|---|
Peso molecular |
183.33 g/mol |
Nombre IUPAC |
N-butan-2-yl-2,3-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C12H25N/c1-5-10(3)13-12-8-6-7-9(2)11(12)4/h9-13H,5-8H2,1-4H3 |
Clave InChI |
USROIRBNYXPKKK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NC1CCCC(C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-4'-amine](/img/structure/B15232752.png)

![methyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B15232764.png)


![2-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-ol](/img/structure/B15232795.png)




![2-Methyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B15232827.png)
![Hydron;trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide](/img/structure/B15232835.png)
